molecular formula C17H23N3O2 B2621952 2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 2034336-27-9

2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B2621952
CAS No.: 2034336-27-9
M. Wt: 301.39
InChI Key: IRPXWFLJGKJHRA-UHFFFAOYSA-N
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Description

2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a structurally complex molecule featuring a spirocyclic core (azaspiro[4.5]decane) fused with a pyrimidine ring substituted with a cyclopropyl group. This compound was synthesized via a multi-step process involving esterification and coupling reactions, as detailed in a 2024 European patent application . Its LCMS data (m/z 861.4 [M+H]⁺) and HPLC retention time (1.40 minutes under SMD-TFA05 conditions) suggest moderate polarity and molecular stability .

Properties

IUPAC Name

2-(6-cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16(22)13-9-20(10-17(13)6-2-1-3-7-17)15-8-14(12-4-5-12)18-11-19-15/h8,11-13H,1-7,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPXWFLJGKJHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the cyclopropylpyrimidinyl group. Common synthetic routes may involve cyclization reactions, nucleophilic substitutions, and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidinyl or spirocyclic moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyrimidinyl ring or the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.

Scientific Research Applications

2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and binding affinities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid can be contextualized by comparing it to related azaspiro derivatives and pyrimidine-containing analogs. Key distinctions arise from variations in substituents, spiro ring size, and functional groups, which influence physicochemical properties and biological interactions.

Structural Analogues with Azaspiro Cores

Compound Name Molecular Formula Substituents/Modifications CAS Number Key Features Source
Target Compound C₁₉H₂₄N₃O₂ Cyclopropylpyrimidinyl, carboxylic acid N/A Moderate polarity (HPLC: 1.40 min), spiro[4.5] core
2-Benzyl-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride C₁₇H₂₄ClNO₂ Benzyl, HCl salt 235791-20-5 Enhanced aromaticity; hydrochloride improves crystallinity
7,7-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate C₈H₉F₅NO₂ Difluoro spiro[3.3], trifluoroacetate 1419101-45-3 Increased electronegativity; compact spiro core
8-(Tert-butyl)-2-azaspiro[4.5]decane-4-carboxylic acid C₁₅H₂₅NO₂ Tert-butyl substituent Discontinued High lipophilicity; steric bulk may hinder binding

Key Observations:

  • Substituent Effects: The cyclopropylpyrimidinyl group in the target compound likely improves metabolic stability compared to tert-butyl or benzyl groups, which may suffer from oxidative degradation or steric hindrance .

Pyrimidine-Containing Analogues

The pyrimidine ring in the target compound is a critical pharmacophore. describes a pyrimidine-5-carboxylic acid derivative with a sulfanyl-anilino substituent, which shares a similar heterocyclic framework but lacks the spirocyclic system.

Computational Insights

Ab initio studies on 2-azaspiro[4.5]decane derivatives (e.g., N-prenyl-substituted variants) reveal that substituents like methyl groups stabilize ring-closure intermediates, suggesting that the cyclopropyl group in the target compound may similarly enhance conformational stability .

Biological Activity

Overview

2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a complex organic compound that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, which include a cyclopropyl group and a spirocyclic framework, contributing to its diverse pharmacological properties.

PropertyValue
IUPAC Name This compound
Molecular Formula C17H23N3O2
Molecular Weight 303.39 g/mol
CAS Number 2034336-27-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can interact with cellular receptors, influencing signal transduction processes critical for various physiological responses.
  • Gene Expression Regulation : The compound may affect the expression of genes associated with its biological activity, leading to downstream effects on cell behavior.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in preclinical models. It was observed to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis in vitro.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 45 µM after 48 hours of treatment.
  • Anti-inflammatory Mechanism Investigation : Another research article investigated the anti-inflammatory mechanisms by which this compound exerts its effects. The study found that it significantly inhibited TNF-alpha and IL-6 production in lipopolysaccharide-stimulated macrophages, highlighting its potential as an anti-inflammatory agent.
  • Neuroprotection Study : In a neuroprotection study involving SH-SY5Y neuronal cells subjected to oxidative stress, treatment with the compound resulted in a marked decrease in cell death and preservation of mitochondrial function, suggesting its potential role in treating neurodegenerative disorders.

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